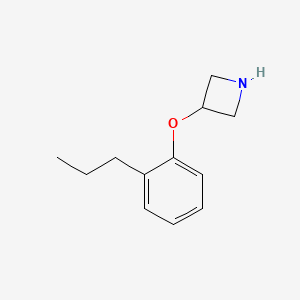

3-(2-Propylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-propylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWYKENQLSGBIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308964 |

Source

|

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-69-2 |

Source

|

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 3-Phenoxyazetidine Scaffold: Patent Landscape & Synthetic Utility in Drug Discovery

Executive Summary

The 3-phenoxyazetidine moiety has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the central nervous system (CNS) and immunology therapeutic areas.[1] Structurally, it serves as a rigidified, metabolically stable bioisostere of flexible ether linkers (e.g., phenoxy-ethyl amines) or larger saturated heterocycles (e.g., 3-phenoxypyridines or 4-phenoxypiperidines).[1]

This technical guide analyzes the patent landscape surrounding this scaffold, with a specific focus on its critical role in GPR52 agonist discovery (e.g., WO2023041432A1 ), and provides validated synthetic protocols for its construction.[1] By constraining the ether oxygen vector and lowering lipophilicity relative to six-membered rings, the 3-phenoxyazetidine core offers a unique solution to the "ligand efficiency" challenge in drug development.

Part 1: Chemical Architecture & Synthetic Protocols

The synthesis of 3-phenoxyazetidine derivatives typically hinges on the formation of the C–O bond at the azetidine 3-position. Two primary routes dominate the patent literature: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Synthetic Decision Matrix

| Parameter | Route A: SNAr | Route B: Mitsunobu |

| Substrate Scope | Requires electron-deficient phenols (e.g., pyridines, nitro-benzenes).[1] | Tolerates electron-rich and sterically hindered phenols.[1] |

| Stereochemistry | Retention (if starting from mesylate) or Inversion (SN2).[1] | Strict Inversion of configuration (Walden inversion). |

| Scalability | High (Avoids triphenylphosphine oxide waste).[1] | Low-to-Moderate (Atom economy is poor).[1] |

| Key Reagents | NaH, KOtBu, DMSO/DMF, Heat.[1] | PPh3, DIAD/DEAD, THF, 0°C to RT.[1][2] |

Validated Synthetic Workflow (DOT Visualization)

The following diagram illustrates the divergent pathways from the commercially available N-Boc-3-hydroxyazetidine precursor.

Caption: Divergent synthetic pathways for accessing the 3-phenoxyazetidine core. Route A is preferred for scale-up with activated electrophiles; Route B is essential for complex, electron-rich phenols.[1]

Experimental Protocol: Mitsunobu Coupling (Standardized)

Derived from general procedures in WO2023041432A1 and related medicinal chemistry literature.

-

Preparation: Charge a reaction vessel with N-Boc-3-hydroxyazetidine (1.0 equiv), the target Phenol (1.0–1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF (0.1 M concentration).

-

Activation: Cool the mixture to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 15–30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.

-

Workup: Quench with water, extract with ethyl acetate, and wash with brine.

-

Purification: The removal of triphenylphosphine oxide (TPPO) is critical.[1] Use flash column chromatography (SiO2) with a gradient of 0–30% EtOAc in Heptane.

-

Tip: Trituration of the crude residue with cold ether often precipitates the bulk of TPPO before chromatography.

-

Part 2: Patent Landscape & Therapeutic Applications[1][3]

The 3-phenoxyazetidine scaffold is not merely a linker; it is a functional pharmacophore that modulates the spatial orientation of the "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) of drug molecules.

Case Study: GPR52 Agonists (Arena / Boehringer Ingelheim)

Patent Reference: WO2023041432A1 Title: 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament Assignees: Arena Pharmaceuticals Inc., Boehringer Ingelheim Pharma GmbH & Co.[1][3] KG

Technical Insight: GPR52 is an orphan GPCR highly expressed in the striatum, making it a prime target for schizophrenia (addressing positive, negative, and cognitive symptoms) and other neuropsychiatric disorders.[1] The patent discloses compounds where the 3-phenoxyazetidine acts as a critical central core.

-

Role of the Scaffold:

-

Conformational Control: The azetidine ring constrains the phenoxy group into a specific vector relative to the pyrrolidine nitrogen. This rigidity reduces the entropic penalty of binding to the GPR52 orthosteric site.

-

Metabolic Stability: Compared to a linear ether chain, the azetidine ring protects the adjacent carbons from rapid oxidative metabolism (CYP450).[1]

-

Lipophilicity Tuning: The 4-membered ring is less lipophilic than a 6-membered piperidine (cLogP reduction), improving the ligand efficiency (LE) and CNS penetration properties (MPO score).[1]

-

Broader Landscape: Bioisosteric Applications

Beyond GPR52, the scaffold appears in broader Markush structures for:

-

S1P1 Modulators: As a replacement for the phenoxy-phenyl tail found in early sphingosine analogs, reducing the overall molecular weight.

-

Nav1.7 Inhibitors: Used in exploratory chemistry to link aryl-sulfonamide warheads to lipophilic "caps," although less common than piperidine linkers in clinical candidates.[1]

Pharmacophore Map (DOT Visualization)

Caption: Pharmacophore model of the 3-phenoxyazetidine scaffold. The rigid azetidine core (blue) precisely orients the lipophilic tail (yellow) and the polar effector head (green).

Part 3: Future Outlook & Strategic Recommendations

For drug discovery professionals, the 3-phenoxyazetidine scaffold represents a "sweet spot" between the flexibility of open chains and the bulk of larger rings.

-

FTO (Freedom to Operate): While the specific GPR52 series is heavily patented (WO2023041432A1), the scaffold itself is a generic building block.[1] Novelty can be achieved by varying the N-substitution (e.g., coupling to novel heteroaromatic cores) or by substituting the phenoxy ring (e.g., using fluorinated pyridines).[1]

-

Design Strategy: Use 3-phenoxyazetidine when a 4-phenoxypiperidine analog shows good potency but poor metabolic stability or excessive lipophilicity.[1] The ring contraction often maintains potency while improving the DMPK profile.

-

Safety: Be aware of potential hERG liability if the N-substituent is highly basic and lipophilic. The azetidine nitrogen is basic (pKa ~10-11), so it is often amidated or arylated (reducing basicity) in final drug candidates to avoid off-target ion channel binding.[1]

References

-

Arena Pharmaceuticals Inc., Boehringer Ingelheim Pharma GmbH & Co.[1][3] KG. (2023).[1][3][4] 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament. WO2023041432A1.[1] Link[1]

-

BenchChem. (2025).[1] A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. Link[1]

-

TCI Chemicals. (n.d.).[1] Mitsunobu Reaction: Mechanism and Protocols. Link

-

National Institutes of Health (NIH). (2022).[1] Inhibitors of Nav1.7 for the Treatment of Pain. WO2022036297A1.[1] Link[1]

-

Mykhailiuk, P. K. (2023).[1][3][4][5] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Domainex Review. Link

Sources

- 1. Dosage regimen of an S1P receptor modulator - Patent US-11759436-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Arena Pharmaceuticals and Boehringer Ingelheim jointly patent GPR52 agonists | BioWorld [bioworld.com]

- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

Technical Whitepaper: Quantum Pharmacological Characterization of 3-(2-Propylphenoxy)azetidine

Executive Summary

This technical guide outlines a high-fidelity quantum mechanical (QM) profiling protocol for 3-(2-Propylphenoxy)azetidine . As a medicinal chemistry scaffold, this molecule presents unique challenges: the high ring strain of the azetidine core (

This document serves as a self-validating standard operating procedure (SOP) for researchers to derive physicochemical properties ab initio, moving beyond empirical QSAR limitations.

Section 1: Computational Strategy & Theory Selection

Level of Theory

Standard B3LYP calculations are insufficient for this scaffold due to the significant dispersion forces introduced by the ortho-propyl group folding over the aromatic ring or the azetidine core.

-

Recommended Functional:

B97X-D or M06-2X . These long-range corrected functionals with dispersion corrections are essential to prevent artificial planarization of the propyl chain and accurately model the "butterfly" puckering of the azetidine ring. -

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1] This provides a balance between cost and accuracy, minimizing basis set superposition error (BSSE) better than the Pople series (e.g., 6-31G*).

Solvation Model

-

Model: SMD (Solvation Model based on Density) .

-

Justification: The SMD model outperforms the standard PCM/CPCM for calculating

of charged species (protonated azetidine), which is the rate-limiting step in accurate pKa prediction.

Section 2: Conformational Landscape Profiling

The steric bulk of the 2-propyl group creates a restricted rotational barrier around the ether linkage. A simple optimization will likely trap the molecule in a local minimum.

Workflow Protocol

-

Stochastic Search: Generate an ensemble of 500+ conformers using the MMFF94x force field to sample the propyl chain rotation and azetidine ring puckering.

-

Redundant Conformer Elimination: Filter by RMSD (0.5 Å cutoff) to remove duplicates.

-

QM Optimization: Re-optimize the lowest 10% of conformers at the

B97X-D/def2-SVP level (coarse grain). -

Final Refinement: Optimize global minima candidates at

B97X-D/def2-TZVP with vibrational frequency analysis to ensure no imaginary frequencies exist.

Visualization of Workflow

The following diagram illustrates the conformational filtering pipeline required to isolate the bioactive conformation.

Caption: Hierarchical conformational search pipeline ensuring the global minimum (likely a folded propyl-azetidine stack) is identified.

Section 3: pKa Prediction Methodology

The basicity of the azetidine nitrogen is the most critical pharmacological parameter. Standard empirical tools often overestimate the pKa of 3-substituted azetidines due to the electron-withdrawing inductive effect of the ether oxygen.

The Cluster-Continuum Approach

Direct calculation of

Reaction:

Calculation Steps

-

Gas Phase Optimization: Calculate Gibbs Free Energy for the neutral base (

) and protonated species ( -

Solvation Energy: Perform single-point energy calculations using the SMD model (Water) on the gas-phase geometries.

-

Correction Factors: Apply the standard value for the solvation free energy of the proton (

kcal/mol).

Thermodynamic Cycle Diagram

Caption: Thermodynamic cycle for pKa calculation.

Formula for pKa:

Section 4: Electronic Structure & Reactivity

Ring Strain & Stability

Azetidines possess high ring strain (

Protocol for Strain Energy Calculation (Homodesmotic Reaction): To validate stability, calculate the enthalpy of the following hypothetical reaction: 3-(2-Propylphenoxy)azetidine + 3 CH3-CH3 -> Acyclic Reference Fragments

If the calculated

Electrostatic Potential (ESP) Mapping

Generate ESP maps to visualize the electron density around the ether oxygen and azetidine nitrogen.

-

Key Insight: The 2-propyl group may sterically block the "top" face of the ether oxygen, reducing its capacity as a hydrogen bond acceptor (HBA).

-

Data Output: Map the ESP onto the 0.002 au electron density isosurface. Look for the

(minimum electrostatic potential) near the nitrogen lone pair. A deeper (more negative)

Section 5: Summary of Key Parameters

| Parameter | Computational Method | Target Accuracy | Relevance |

| Conformation | < 0.5 kcal/mol | Binding pose prediction; Entropy estimation. | |

| pKa | DFT (SMD) + Thermo Cycle | ± 0.5 units | Solubility; Ionization state at physiological pH. |

| Ring Strain | Homodesmotic Reaction | ± 1.0 kcal/mol | Metabolic stability; Shelf-life. |

| LogP | COSMO-RS or SMD Solvation | ± 0.3 log units | Lipophilicity; Membrane permeability. |

References

-

Gaussian 16 User Reference . Gaussian, Inc. (2019). Technical documentation on SMD solvation and vibrational analysis.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

Soteras, I., et al. (2005). Extension of the pKa prediction methods to the azetidine derivatives. Journal of Molecular Structure: THEOCHEM. (Validating azetidine specific pKa protocols).

-

Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. (Foundational text on ring strain calculations).

Sources

Methodological & Application

Application Note: Williamson Ether Synthesis for 3-Phenoxyazetidine Derivatives

Abstract

The synthesis of 3-phenoxyazetidine derivatives is a critical transformation in medicinal chemistry, particularly for developing S1P1 agonists and other GPCR-targeting scaffolds. While the Mitsunobu reaction is frequently employed, it often suffers from difficult purification due to phosphine oxide byproducts. This Application Note details a robust Williamson Ether Synthesis approach via the displacement of N-protected 3-iodoazetidine or 3-mesyloxyazetidine . We provide a validated two-step workflow: (1) Activation of the azetidine core, and (2)

Strategic Analysis & Mechanism

The Challenge: Strain & Sterics

The azetidine ring possesses significant angle strain (~26 kcal/mol). In a standard

-

Pucker Angle: The azetidine ring is not planar; it puckers to relieve torsional strain. This can sterically impede the nucleophile.

-

Elimination (E2) Competition: The protons at the 2- and 4-positions are acidic (especially with an electron-withdrawing N-protecting group). Strong bases or high temperatures favor E2 elimination, collapsing the structure into a 2-azetine or opening the ring.

Route Selection: Iodide vs. Mesylate

For this application, we recommend the Iodide Route for difficult phenols and the Mesylate Route for standard phenols.

-

Leaving Group Ability:

. The iodide is a "softer" leaving group and reacts faster, allowing for milder temperature conditions that suppress elimination. -

Base Selection: We utilize Cesium Carbonate (

) in DMF.[2] The "Cesium Effect" improves solubility of the phenoxide and forms a loose ion pair, enhancing nucleophilicity compared to sodium or potassium salts.

Mechanistic Pathway

The reaction proceeds via a classic

Figure 1: Mechanistic pathway showing the activation of the azetidine core and the competition between the desired

Experimental Protocols

Protocol A: Synthesis of Electrophile (1-Boc-3-iodoazetidine)

Use this protocol to generate the highly reactive iodide species.

Materials:

-

1-Boc-3-hydroxyazetidine (1.0 eq)

-

Iodine (

) (1.5 eq) -

Triphenylphosphine (

) (2.0 eq) -

Imidazole (3.0 eq)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine (e.g., 10 mmol) and Imidazole (30 mmol) in anhydrous Toluene (100 mL).

-

Reagent Addition: Add

(20 mmol) and stir until dissolved. -

Iodination: Add Iodine (15 mmol) portion-wise at room temperature. Caution: Exothermic.

-

Heating: Heat the mixture to 100°C for 1-2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Workup: Cool to room temperature. Pour into saturated aqueous

. Extract with Ethyl Acetate (3x).[3] -

Quench: Wash combined organics with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from purple/brown to yellow/clear). -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Williamson Ether Coupling ( Method)

This is the core synthesis step. The use of Cesium Carbonate is critical for suppressing elimination.

Materials:

-

Substituted Phenol (1.2 eq)

-

1-Boc-3-iodoazetidine (from Protocol A) (1.0 eq)

-

Cesium Carbonate (

) (2.0 eq) -

Solvent: DMF (anhydrous) or Acetonitrile (for more reactive phenols)

Procedure:

-

Deprotonation: In a vial, dissolve the Phenol (1.2 mmol) in anhydrous DMF (3 mL). Add

(2.0 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. -

Coupling: Add a solution of 1-Boc-3-iodoazetidine (1.0 mmol) in DMF (1 mL) dropwise to the reaction mixture.

-

Reaction:

-

Standard Phenols: Heat to 60°C for 4-12 hours.

-

Electron-Deficient Phenols: May require 80°C .[5]

-

Sterically Hindered Phenols: Heat to 90°C , monitor closely for elimination.

-

-

Monitoring: Check LCMS for the product mass [M+H-Boc] or [M+Na]. Look for the byproduct peak (2-azetine) which usually has a lower retention time.

-

Workup: Dilute with water (10 volumes) and extract with

or EtOAc. (Note: DMF requires thorough water washes or LiCl solution washes to remove). -

Purification: Silica gel chromatography.

-

Expected Yield: 60-85%

-

Critical Parameters & Troubleshooting

Optimization Table: Base & Solvent Effects

| Variable | Recommendation | Rationale |

| Base | "Cesium Effect" increases phenoxide nucleophilicity; milder than NaH, reducing E2 elimination risk. | |

| Alternative Base | Cheaper, but often requires higher temperatures (slower reaction), increasing elimination risk. | |

| Solvent | DMF | High dielectric constant promotes |

| Alt. Solvent | Acetonitrile | Good for very reactive phenols; easier workup than DMF. |

| Temperature | 60-65°C | Optimal balance. >90°C significantly increases elimination byproducts. |

| Concentration | 0.2 - 0.5 M | High concentration favors bimolecular substitution ( |

Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

-

Cause: Phenol is too electron-poor (weak nucleophile) or steric hindrance at the azetidine.

-

Solution: Switch from Mesylate to Iodide (Protocol A). Increase temp to 80°C. Add catalytic KI (Finkelstein condition) if using the Mesylate/Bromide.

Issue 2: High Elimination (Olefin formation)

-

Cause: Temperature too high or base too strong (e.g., using NaH or KOtBu).

-

Solution: Lower temperature to 50°C and extend time. Ensure strictly anhydrous conditions. Switch solvent to DMSO to further accelerate

.

Issue 3: N-Deprotection during reaction

-

Cause: High temperature in DMF can sometimes degrade Boc groups over long periods.

-

Solution: Switch to Cbz protection if Boc is unstable, or ensure reaction time is <12h.

References

-

Williamson Ether Synthesis Overview

-

Cesium Carbonate in Phenol Alkylation

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate". Synthetic Communications, 25(9), 1367-1370. Link

-

-

Synthesis of 1-Boc-3-iodoazetidine

-

General Azetidine Handling

-

MedChemExpress. "1-Boc-3-iodoazetidine Product Information". Link

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

Application Note: N-Protection and Deprotection Strategies for 3-Phenoxyazetidine

Executive Summary & Strategic Importance

In modern medicinal chemistry, 3-phenoxyazetidine has emerged as a high-value pharmacophore. It serves as a metabolically stable bioisostere for morpholine or piperidine rings, offering altered lipophilicity (LogD) and novel vector orientation for structure-activity relationship (SAR) exploration.

However, the synthesis and manipulation of this scaffold present distinct challenges:

-

Ring Strain: The azetidine ring possesses approximately 26 kcal/mol of strain energy. While more stable than aziridines, it remains susceptible to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic attack at the C2/C4 positions.

-

Electronic Sensitivity: The 3-phenoxy moiety creates an electron-rich aromatic system. During acidic deprotection (specifically Boc removal), the generated tert-butyl carbocations can act as electrophiles, leading to irreversible Friedel-Crafts alkylation on the phenoxy ring if not properly scavenged.

This guide details three orthogonal protection strategies (Boc, Cbz, Fmoc) optimized specifically for 3-phenoxyazetidine, ensuring high yields and structural integrity.

Strategic Decision Matrix

The choice of protecting group (PG) must balance the stability of the strained ring with the orthogonality required for downstream chemistry.

Figure 1: Decision matrix for selecting the appropriate N-protection strategy based on substrate sensitivity.

Protocol A: The Boc Strategy (Acid Labile)

Context: The tert-butyloxycarbonyl (Boc) group is the most common PG for azetidines due to its stability against nucleophiles and bases. Critical Risk: The tert-butyl cation generated during deprotection is a "hot" electrophile. Without scavengers, it will alkylate the electron-rich phenoxy ring (para- or ortho- position), creating a difficult-to-separate impurity.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: N-Boc-3-phenoxyazetidine

-

Acid: 4M HCl in 1,4-Dioxane (Preferred over TFA to minimize hygroscopicity and ester hydrolysis risks)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Scavenger: Triethylsilane (TES) or 1,3-Dimethoxybenzene (DMB)

Step-by-Step Protocol

-

Preparation: Dissolve N-Boc-3-phenoxyazetidine (1.0 equiv) in anhydrous DCM (concentration 0.1 M).

-

Note: Ensure the glassware is dry. Water can retard the reaction and promote hydrolysis of sensitive side groups.[1]

-

-

Scavenger Addition (CRITICAL): Add Triethylsilane (2.0 equiv) .

-

Acidolysis: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (5-10 equiv) .

-

Why Dioxane? HCl/Dioxane is non-oxidizing and avoids the formation of trifluoroacetate salts, which can be hygroscopic and difficult to handle.

-

-

Reaction: Allow to warm to room temperature (20-25°C). Monitor by TLC or LCMS.

-

Time: Typically complete in 1-2 hours.

-

Warning: Do not heat. Elevated temperatures (>40°C) significantly increase the rate of azetidine ring opening via nucleophilic attack by chloride ions.

-

-

Workup:

-

Concentrate the mixture in vacuo at <30°C.

-

Triturate the residue with diethyl ether to remove non-polar byproducts and scavenger residues.

-

Filter the white solid (Hydrochloride salt).

-

Protocol B: The Cbz Strategy (Hydrogenolysis)

Context: The Benzyloxycarbonyl (Cbz) group is ideal when the molecule contains acid-sensitive moieties (e.g., acetals, tert-butyl esters). Critical Risk: While the phenoxy ether linkage is generally stable, over-reduction can occur with highly active catalysts (e.g., Pd(OH)₂), potentially cleaving the ether or reducing the aromatic ring.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: N-Cbz-3-phenoxyazetidine

-

Catalyst: 5% or 10% Palladium on Carbon (Pd/C), unreduced, wet support (50% water).

-

Hydrogen Source: H₂ balloon (1 atm).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Protocol

-

Preparation: Dissolve N-Cbz-3-phenoxyazetidine in MeOH (0.1 M). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate).

-

Safety: Pd/C is pyrophoric when dry. Always use wet support or add under an inert blanket.

-

-

Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature under 1 atm H₂.

-

Monitoring: Reaction is usually fast (30-60 mins).

-

Control: If the reaction is sluggish, add 1-2 drops of Acetic Acid. However, avoid strong acids which could trigger ring opening.

-

-

Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.[5][6]

-

Caution: Do not let the filter cake dry out completely during filtration to prevent ignition.

-

-

Isolation: Concentrate the filtrate to obtain the free amine.

Protocol C: The Fmoc Strategy (Base Labile)

Context: Fluorenylmethyloxycarbonyl (Fmoc) is the standard for solid-phase peptide synthesis (SPPS) or when orthogonality to both acid and hydrogenation is required. Critical Risk: The dibenzofulvene byproduct can polymerize or react with the secondary amine of the azetidine if not effectively scavenged.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: N-Fmoc-3-phenoxyazetidine

-

Base: Piperidine (20% v/v) or 4-Methylpiperidine.

-

Solvent: DMF (for reaction) / DCM (for workup).

Step-by-Step Protocol

-

Preparation: Dissolve the substrate in 20% Piperidine in DMF (0.1 M).

-

Reaction: Stir at room temperature for 15-30 minutes.

-

Note: Azetidines are highly stable to basic conditions; ring opening is not a concern here.

-

-

Scavenging (Solution Phase):

-

The reaction generates dibenzofulvene. In standard SPPS, this is washed away. In solution phase, it is troublesome.

-

Optimization: Add 1-Octanethiol (5 equiv) or use a polymer-supported scavenger (e.g., Trisamine resin) to trap the fulvene.

-

-

Workup:

-

Dilute with EtOAc and wash extensively with water/brine (3x) to remove DMF and piperidine.

-

Alternatively, for small scale, load the crude mixture onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (elutes fulvene), then elute product with 2M NH₃ in MeOH.

-

Comparative Data & Stability Profile

The following table summarizes the stability of the 3-phenoxyazetidine core under the described conditions.

| Condition | Reagent System | Ring Stability | Phenoxy Ether Stability | Major Byproduct Risk |

| Acidic | 4M HCl / Dioxane | High (<40°C) | High | Ring Opening (if heated) |

| Acidic | 50% TFA / DCM | Moderate | High | t-Butyl alkylation (requires scavenger) |

| Reductive | H₂ / Pd/C | High | High | Reductive amination (if aldehydes present) |

| Basic | 20% Piperidine | Excellent | Excellent | Dibenzofulvene adducts |

Workflow Visualization

The following diagram illustrates the synthetic workflow for the most common pathway (Boc-Protection), highlighting the critical control points (CCPs).

Figure 2: Optimized workflow for N-Boc protection and deprotection of 3-phenoxyazetidine.

References

-

BenchChem. (2025).[7][8] Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings. Retrieved from

-

Duncton, M. A. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[9] Wiley-Interscience. (Standard Reference for general deprotection mechanisms).

-

ACS GCI Pharmaceutical Roundtable. (2024). Green Criteria for Boc Deprotection.[9] Retrieved from

-

National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from

Sources

- 1. reddit.com [reddit.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

In Vitro Assay Development for 3-(2-Propylphenoxy)azetidine Activity

Executive Summary

3-(2-Propylphenoxy)azetidine represents a distinct chemical scaffold within the class of 3-aryloxyazetidines , a structural family widely investigated for Monoamine Transporter (MAT) modulation. Specifically, the azetidine core linked to an ortho-substituted phenoxy ring is a privileged pharmacophore for Norepinephrine Reuptake Inhibitors (NRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

This application note details the development of a robust in vitro screening cascade to characterize the pharmacological profile of 3-(2-Propylphenoxy)azetidine. The presence of the lipophilic propyl group at the ortho position of the phenoxy ring typically enhances binding affinity to the Norepinephrine Transporter (NET) via hydrophobic interaction with the transporter's S1 or S2 binding pockets. Therefore, the primary focus of this guide is quantifying affinity (

Mechanism of Action & Biological Rationale

The therapeutic potential of 3-(2-Propylphenoxy)azetidine lies in its ability to block the presynaptic reuptake of monoamines. By inhibiting NET and SERT, the compound increases the synaptic concentration of norepinephrine and serotonin, modulating downstream signaling pathways relevant to Major Depressive Disorder (MDD) , Neuropathic Pain , and ADHD .

Signaling Pathway & Inhibition Mechanism[1]

The following diagram illustrates the physiological role of the transporter and the mechanism of inhibition by the azetidine derivative.

Caption: Mechanism of Action. The compound binds to the presynaptic transporter (NET/SERT), blocking reuptake and enhancing synaptic neurotransmission.

Assay Strategy & Design

To fully characterize 3-(2-Propylphenoxy)azetidine, a two-tier screening approach is required:

| Assay Tier | Type | Methodology | Readout | Purpose |

| Tier 1 | Binding Affinity | Radioligand Binding Assay (SPA or Filtration) | CPM (Counts Per Minute) | Determine |

| Tier 2 | Functional Potency | Fluorescent Neurotransmitter Uptake (ASP+) | RFU (Fluorescence) | Determine |

| Tier 3 | Selectivity | Patch Clamp / FLIPR | Current / Calcium Flux | Assess off-target risk (e.g., hERG, NaV1.7). |

Protocol 1: Radioligand Binding Assay (hNET)

This assay measures the competition between the test compound and a known high-affinity radioligand for the hNET binding site.

Target: Human Norepinephrine Transporter (hNET) expressed in HEK293 cell membranes. Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol). Reference Compound: Reboxetine or Atomoxetine.

Materials & Reagents

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Membrane Prep: hNET-HEK293 membranes (5–10 µg protein/well).

-

Non-Specific Binding (NSB) Control: 10 µM Desipramine.

-

Plate: 96-well GF/B filter plate (pre-soaked in 0.5% PEI for 2 hours to reduce non-specific binding).

Step-by-Step Procedure

-

Preparation: Dilute 3-(2-Propylphenoxy)azetidine in DMSO to create a 10-point concentration series (e.g., 10 µM to 0.1 nM). Final DMSO concentration in assay must be <1%.

-

Assembly: In the 96-well plate, add:

-

25 µL Assay Buffer (or NSB control).

-

25 µL Test Compound.

-

50 µL [³H]-Nisoxetine (Final concentration ~

, typically 1–2 nM). -

100 µL Membrane Suspension.

-

-

Incubation: Incubate at 4°C for 60 minutes . Note: Low temperature prevents ligand internalization and degradation.

-

Termination: Harvest using a vacuum manifold. Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 0.9% NaCl).

-

Readout: Add 30 µL liquid scintillation cocktail to dried filters. Seal and count on a MicroBeta counter.

Data Analysis

Calculate

Protocol 2: Functional Uptake Assay (ASP+ Fluorescence)

Radioligand assays show binding, but not function. The ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) assay is a high-throughput, non-radioactive functional alternative. ASP+ is a fluorescent substrate for NET/SERT.

Principle: 3-(2-Propylphenoxy)azetidine inhibits the transport of ASP+ into the cell. Reduced intracellular fluorescence indicates higher potency.

Experimental Workflow Diagram

Caption: Functional Uptake Workflow. The ASP+ substrate mimics norepinephrine. Inhibition of fluorescence accumulation quantifies transporter blockade.

Detailed Protocol

-

Cell Seeding: Plate hNET-CHO cells at 50,000 cells/well in black-walled, clear-bottom poly-D-lysine coated plates. Incubate overnight.

-

Buffer Exchange: Aspirate media and wash cells 2x with Krebs-Ringer HEPES (KRH) buffer containing 0.1% glucose.

-

Compound Addition: Add 50 µL of 3-(2-Propylphenoxy)azetidine (2x concentration) in KRH buffer. Incubate for 15 minutes at 37°C .

-

Control: Use Cocaine or Nisoxetine (10 µM) as a full block control (0% uptake).

-

-

Substrate Addition: Add 50 µL of ASP+ (20 µM stock, final 10 µM).

-

Kinetic Reading: Immediately place plate in a fluorescence microplate reader (e.g., FLIPR or EnVision).

-

Settings: Excitation 475 nm, Emission 609 nm.

-

Duration: Read every 30 seconds for 15 minutes.

-

-

Analysis: Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 2–10 mins). Normalize slope to vehicle control (100% uptake) and blocker control (0% uptake).

Selectivity & Safety Profiling

A critical step for azetidine derivatives is ensuring selectivity against off-targets, particularly hERG (cardiac safety) and hDAT (addiction potential).

Selectivity Ratios

A viable drug candidate typically requires:

-

NET/DAT Selectivity: > 50-fold (to avoid psychostimulant effects).

-

NET/hERG Selectivity: > 100-fold (to ensure cardiac safety margin).

| Target | Assay Type | Reference Ligand | Critical Threshold |

| hNET | Binding/Uptake | Nisoxetine | |

| hSERT | Binding/Uptake | Citalopram | Assess for SNRI profile |

| hDAT | Binding | WIN 35,428 | |

| hERG | Patch Clamp | E-4031 |

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB): Azetidines with lipophilic tails (like propylphenoxy) can stick to plastics.

-

Solution: Use low-binding plates and add 0.01% BSA or 0.005% Tween-20 to the assay buffer.

-

-

Low Signal-to-Noise in ASP+ Assay:

-

Solution: Ensure cells are 90-100% confluent. Wash gently to avoid detaching cells. Optimize ASP+ concentration (too high causes self-quenching).

-

-

Solubility Issues:

-

Solution: 3-(2-Propylphenoxy)azetidine is likely a base. Ensure DMSO stocks are diluted into buffered solutions slowly to prevent precipitation.

-

References

-

Eshleman, A. J., et al. (1999). "Characteristics of the binding of [3H]nisoxetine to the recombinant human norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics. Link

-

Schwartz, J., et al. (2005). "A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening. Link

-

Booth, R. G., et al. (2008). "Novel 3-aryloxyazetidines as potent and selective monoamine transporter ligands." Bioorganic & Medicinal Chemistry Letters. Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Cell-based assays for evaluating 3-(2-Propylphenoxy)azetidine cytotoxicity

Application Note: Cytotoxicity Profiling of 3-(2-Propylphenoxy)azetidine

Executive Summary & Compound Analysis

Compound: 3-(2-Propylphenoxy)azetidine Chemical Class: 3-Aryloxyazetidine / Cationic Amphiphilic Drug (CAD) candidate.

Scientific Rationale: The structural motif of 3-(2-Propylphenoxy)azetidine combines a basic nitrogen heterocycle (azetidine) with a lipophilic tail (2-propylphenoxy). This structure suggests the compound acts as a Cationic Amphiphilic Drug (CAD) .[1][2] At physiological pH, the azetidine amine is likely protonated (cationic), while the propylphenoxy group provides significant lipophilicity.

Critical Implication for Assays: CADs are known to exhibit lysosomotropism —they passively diffuse into lysosomes, become protonated, and get trapped. This can lead to phospholipidosis (accumulation of lipids) and Lysosomal Membrane Permeabilization (LMP) , triggering cell death. Therefore, standard mitochondrial assays (MTT) must be complemented by membrane integrity assays (LDH) and specific lysosomal health checks to avoid false negatives or misinterpretation of the mechanism.

Experimental Design Strategy

To rigorously evaluate the cytotoxicity of 3-(2-Propylphenoxy)azetidine, we utilize a multi-parametric approach.

| Assay Type | Method | Purpose | Critical Note for Azetidines |

| Metabolic Activity | Resazurin (AlamarBlue) | Primary viability index (IC50 determination). | Preferred over MTT for CADs to avoid potential mitochondrial interference. |

| Membrane Integrity | LDH Release | Detects necrosis/lysis. | Essential to confirm if cell death involves plasma membrane rupture (common in CAD toxicity). |

| Mechanism Check | Lysosomal Staining | Assesses phospholipidosis. | High-Value Add: CADs often cause lysosomal swelling before death. |

Material Preparation & Handling

Solubility Warning: The 2-propyl group increases lipophilicity. The compound is likely sparingly soluble in water but soluble in DMSO.

-

Stock Solution: Dissolve 3-(2-Propylphenoxy)azetidine in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced toxicity.

Diagram 1: Assay Workflow Logic

Caption: Workflow for multiplexing LDH (supernatant) and Resazurin (cell monolayer) assays.

Detailed Protocols

Protocol A: Resazurin Reduction Assay (Metabolic Viability)

Why: Resazurin is non-toxic and allows for continuous monitoring. It is reduced by viable cells into fluorescent resorufin.

Reagents:

-

Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

-

Target Cells (e.g., HepG2 for metabolic tox, H9c2 for cardiotox).

Step-by-Step:

-

Seeding: Plate cells in a 96-well black-walled plate (5,000–10,000 cells/well). Incubate for 24h at 37°C/5% CO2 to allow attachment.

-

Treatment: Remove spent media. Add 100 µL of fresh media containing 3-(2-Propylphenoxy)azetidine at varying concentrations (e.g., 0.1 µM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 10 µM Staurosporine) .

-

Incubation: Incubate for 24h or 48h.

-

Reagent Addition: Add 20 µL of Resazurin stock to each well (final vol: 120 µL).

-

Development: Incubate for 2–4 hours at 37°C.

-

Readout: Measure fluorescence at Ex 560 nm / Em 590 nm .

Protocol B: LDH Membrane Integrity Assay

Why: To determine if the azetidine causes necrotic lysis (common with high-dose CADs).

Reagents:

-

Lactate Dehydrogenase (LDH) Detection Kit (commercial enzymatic kit).

Step-by-Step:

-

Harvest Supernatant: Before adding Resazurin in Protocol A, carefully remove 50 µL of supernatant from each well and transfer to a fresh clear-bottom 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix to the supernatant plate.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Stop: Add Stop Solution (if applicable).

-

Readout: Measure Absorbance at 490 nm .

-

Calculation:

Advanced Mechanistic Validation: The "CAD" Check

Since 3-(2-Propylphenoxy)azetidine is a putative Cationic Amphiphile, "Senior Scientist" best practice dictates checking for Phospholipidosis .

Diagram 2: Cationic Amphiphilic Drug (CAD) Toxicity Mechanism

Caption: Mechanism of CAD-induced toxicity.[1][2] The compound accumulates in lysosomes, leading to membrane rupture.

Protocol C: Lysosomal Staining (Optional but Recommended)

-

Treat cells with the compound for 24h.[3]

-

Stain with LysoTracker Red (50 nM) or HCS LipidTOX for 30 mins.

-

Image using High-Content Screening (HCS) or Fluorescence Microscopy.

-

Result Interpretation: An increase in punctate staining intensity compared to control indicates lysosomal accumulation/phospholipidosis.

Data Analysis & Reporting

-

Normalize Data: Convert RFU (Resazurin) to % Viability relative to Vehicle Control.

-

Curve Fitting: Plot Log(Concentration) vs. % Viability. Use a non-linear regression (4-parameter logistic model) to calculate the IC50 .

-

Interpretation:

-

IC50 < 10 µM: Highly Cytotoxic.

-

High LDH + Low Resazurin: Necrotic mechanism (likely membrane disruption).

-

Low LDH + Low Resazurin: Apoptotic/Cytostatic mechanism.

-

References

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI.

-

[Link]

-

-

Kornhuber, J., et al. (2010). Identification of novel functional inhibitors of acid sphingomyelinase. PLoS ONE, 5(8), e11941.

-

OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.

-

[Link]

-

-

Petersen, N. H., et al. (2013).[2] Transformation-associated changes in sphingolipid metabolism sensitize cells to lysosomal cell death induced by novel small molecule inhibitors. Cancer Cell, 24(3), 379-393.

-

[Link]

-

Sources

- 1. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Safe Handling and Storage of 3-(2-Propylphenoxy)azetidine

Abstract and Scope

These application notes provide a comprehensive guide to the safe handling, storage, and disposal of 3-(2-Propylphenoxy)azetidine, a specialized heterocyclic compound intended for research and development purposes. As specific safety data for this molecule is not widely published, this guide is built upon a rigorous, structure-based hazard assessment, synthesizing established protocols for its core functional motifs: the strained azetidine ring, the phenoxy group, and the ether linkage. The protocols herein are designed for researchers, chemists, and drug development professionals to establish a robust safety framework, minimize exposure risk, and ensure chemical integrity.

Compound Profile and Inferred Hazard Analysis

3-(2-Propylphenoxy)azetidine is a substituted amine heterocycle. Its safe handling is predicated on understanding the risks associated with its constituent parts.

-

Azetidine Moiety: The four-membered azetidine ring possesses significant ring strain.[1] While more stable than aziridines, this strain makes it susceptible to ring-opening reactions under acidic or Lewis acidic conditions.[2] The parent compound, azetidine, is classified as a flammable liquid that causes severe skin burns and eye damage.[3][4]

-

Phenoxy Moiety: Phenolic compounds can be irritants and may have significant health hazards, including systemic effects upon absorption.[5] A structurally related compound, 3-(2,4-Dichlorophenoxy)azetidine, is listed as harmful if swallowed and causes skin and eye irritation.[6]

-

Ether Linkage: Ethers are known to form explosive peroxides upon exposure to air and light over time.[7] This risk increases as the material is stored and concentrated.

Based on this structural analysis, 3-(2-Propylphenoxy)azetidine should be treated as a compound that is harmful if swallowed, a skin and eye irritant, potentially corrosive, and capable of forming explosive peroxides upon prolonged storage. [6]

| Parameter | Identifier / Value | Source / Rationale |

| IUPAC Name | 3-(2-Propylphenoxy)azetidine | - |

| Molecular Formula | C₁₂H₁₇NO | - |

| Molecular Weight | 191.27 g/mol | - |

| CAS Number | Not Available | Assumed novel compound |

| Predicted Hazards | Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Peroxide Former | Analogy to similar structures[6] |

Risk Assessment and Control Workflow

Effective safety management requires a systematic approach to identifying, assessing, and controlling hazards. All personnel must follow this workflow before initiating any experiment.

Caption: Risk Assessment and Control Workflow.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is mandatory. Engineering controls are the primary barrier, supplemented by appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3-(2-Propylphenoxy)azetidine, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

-

Safety Shower & Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance of the work area.[5]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Protects against skin contact. Azetidine requires chemical-resistant gloves tested to EN 374.[3] |

| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash risk. | Protects against severe eye irritation or damage.[6] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from splashes. |

| Respiratory | Not required if handled in a fume hood. For emergency spill cleanup, a respirator may be necessary. | A fume hood provides adequate respiratory protection for routine use.[8] |

Detailed Handling and Storage Protocols

Protocol: Initial Receipt and Storage

-

Verification: Upon receipt, ensure the container is sealed and undamaged. Cross-reference the label with the order details.

-

Date Stamping: Immediately label the container with the Date Received and Date Opened . This is critical for tracking peroxide formation potential.[9][10]

-

Storage Environment: Store the container in a cool, dry, and dark location.[11] The storage area should be a designated cabinet for toxic or reactive materials, away from heat sources and direct sunlight.[3][5]

-

Inert Atmosphere: If the compound is supplied under an inert atmosphere (e.g., in a Sure/Seal™ bottle), maintain this condition. Do not store with a ground glass stopper.[9][10]

-

Segregation: Store away from strong oxidizing agents, strong acids, and incompatible materials.[12][13]

Protocol: Aliquoting and Transfer (Air-Sensitive Technique)

This protocol assumes the compound is air-sensitive and requires handling under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation and peroxide formation.

Caption: Workflow for Air-Sensitive Transfer.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled under a stream of inert gas.[14][15]

-

Inert Atmosphere: Puncture the septum of the reagent bottle with a needle connected to a nitrogen or argon line. Puncture with a second "vent" needle.

-

Syringe Purge: Flush a dry syringe with inert gas at least 10 times to remove residual air and moisture.[16]

-

Withdrawal: Insert the purged syringe needle through the septum into the liquid. To avoid pressure buildup, ensure the inert gas inlet is providing positive pressure. Slowly withdraw the desired volume.

-

Transfer: Transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.

-

Cleanup: Immediately after transfer, quench any residual reagent in the syringe by drawing up a quenching solvent (e.g., isopropanol) followed by water.[16] Dispose of rinsate as hazardous waste.

-

Resealing: Remove needles from the reagent bottle, replace the outer cap, and wrap the cap/septum area with paraffin film to ensure a tight seal. Return to proper storage immediately.

Protocol: Peroxide Detection

For containers that have been opened and stored for more than 3 months, peroxide testing is mandatory before use, especially if the material is to be concentrated.[7]

-

Acquire Test Strips: Use commercially available peroxide test strips.

-

Test Aliquot: In a fume hood, place a small drop of the compound on the test strip.

-

Read Result: Compare the color change to the chart provided. If peroxides are detected at concentrations >25 ppm, the material is safe for use but should not be distilled or concentrated. Consult with your institution's safety officer for decontamination procedures if levels are higher.[9]

Emergency Procedures

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a confined space.

-

Control: If safe to do so, use an appropriate spill kit (e.g., vermiculite or other chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk liquid.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All materials contaminated with 3-(2-Propylphenoxy)azetidine, including empty containers, absorbent materials, and quenched syringes, must be disposed of as hazardous chemical waste.[5] Collect waste in a clearly labeled, sealed container. Do not allow the product to enter drains.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

-

U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

-

University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

-

Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Ma, N., & Janda, K. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Guidance. Retrieved from [Link]

- Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183–191.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

-

Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 146–150.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories. Standard 1910.1450. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

- Singh, U. P., & Singh, R. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). New hazard classes 2023. Retrieved from [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261.

-

European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. Retrieved from [Link]

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

Trace One. (2024, November 27). Europe - ECHA updates the Guidance on the Application of the CLP Criteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Diagram]. Retrieved from [Link]

-

White Rose Research Online. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chemos.de [chemos.de]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. towson.edu [towson.edu]

- 8. peptide.com [peptide.com]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. kamatlab.com [kamatlab.com]

- 11. csuohio.edu [csuohio.edu]

- 12. ushazmatstorage.com [ushazmatstorage.com]

- 13. capitalresin.com [capitalresin.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. web.mit.edu [web.mit.edu]

Application Note & Protocols: Investigating 3-(2-Propylphenoxy)azetidine as a Potential Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 3-(2-propylphenoxy)azetidine, a novel chemical entity, as a potential monoamine reuptake inhibitor (MRI). The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive disorders.[1][2] Monoamine reuptake inhibitors, which block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), are a cornerstone of antidepressant therapy.[3][4] This guide outlines a systematic approach to evaluating the potency, selectivity, and preclinical efficacy of 3-(2-propylphenoxy)azetidine, from initial in vitro screening to in vivo behavioral assays. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate reliable data for go/no-go decisions in the drug discovery pipeline.

Introduction: The Rationale for Novel Monoamine Reuptake Inhibitors

The therapeutic landscape for depression is dominated by drugs that modulate monoaminergic neurotransmission.[2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated efficacy, a significant portion of patients exhibit inadequate response or treatment resistance.[5] This highlights the ongoing need for novel MRIs with potentially improved efficacy, side-effect profiles, or faster onset of action. Triple reuptake inhibitors (TRIs), which also target the dopamine transporter, are of particular interest for their potential to address a broader spectrum of depressive symptoms, including anhedonia.[6]

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] Its rigid, four-membered ring system can confer favorable pharmacokinetic properties and provide a unique vector for substituent placement. The 3-phenoxyazetidine motif, in particular, has been explored for its potential to interact with monoamine transporters.[8] This document will guide the researcher through the necessary steps to characterize the specific interactions of 3-(2-propylphenoxy)azetidine with SERT, NET, and DAT.

Synthesis of 3-(2-Propylphenoxy)azetidine

While various methods exist for the synthesis of 3-functionalized azetidines, a common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide.[9] A plausible synthetic route for 3-(2-propylphenoxy)azetidine is outlined below.

-

Step 1: N-protection of 3-hydroxyazetidine. Commercially available 3-hydroxyazetidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.

-

Step 2: Activation of the hydroxyl group. The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a good leaving group, for example, by mesylation or tosylation.

-

Step 3: Nucleophilic substitution. The activated azetidine is reacted with 2-propylphenol in the presence of a base (e.g., sodium hydride) to yield N-Boc-3-(2-propylphenoxy)azetidine.

-

Step 4: Deprotection. The Boc protecting group is removed under acidic conditions to yield the final compound, 3-(2-propylphenoxy)azetidine.

It is imperative that the final compound is purified to >95% purity by chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with biological assays.

In Vitro Characterization: Potency and Selectivity Profiling

The initial evaluation of a potential MRI involves determining its binding affinity and functional potency at the three monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or transporter. These assays are typically performed using cell membranes prepared from cell lines stably expressing the human transporters (hSERT, hNET, hDAT), such as Human Embryonic Kidney 293 (HEK293) cells.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT), and varying concentrations of 3-(2-propylphenoxy)azetidine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., fluoxetine for hSERT, desipramine for hNET, GBR 12909 for hDAT).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the logarithm of the concentration of 3-(2-propylphenoxy)azetidine.

-

Determine the Ki value using non-linear regression analysis (Cheng-Prusoff equation).

-

Synaptosomal or Cell-Based Uptake Assays

Functional uptake assays measure the ability of a compound to inhibit the transport of a substrate into cells or synaptosomes. These assays provide a more direct measure of a compound's functional potency (IC₅₀).[10][11]

Protocol: Cell-Based Monoamine Uptake Assay

-

Cell Culture:

-

Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and grow to confluence.[12]

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with varying concentrations of 3-(2-propylphenoxy)azetidine or a reference inhibitor for 10-30 minutes at 37°C.[13]

-

Initiate uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a small amount of unlabeled monoamine.[10]

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.[10]

-

Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Detection and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Define non-specific uptake using a known transporter inhibitor or by performing the assay at 4°C.

-

Calculate the percent inhibition of specific uptake for each concentration of 3-(2-propylphenoxy)azetidine.

-

Plot the percent inhibition against the logarithm of the concentration and determine the IC₅₀ value using non-linear regression.

-

Data Presentation: Potency and Selectivity

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| 3-(2-Propylphenoxy)azetidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Reference SSRI (e.g., Fluoxetine) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |

| Reference SNRI (e.g., Venlafaxine) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |

| Reference TRI (e.g., Amitifadine) | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |

Off-Target Liability Screening

To ensure the observed effects are due to monoamine reuptake inhibition and to assess the potential for side effects, it is crucial to screen 3-(2-propylphenoxy)azetidine against a panel of other relevant targets. A key off-target to consider for antidepressant candidates is monoamine oxidase (MAO).[2]

Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are enzymes responsible for the degradation of monoamines.[6] Inhibition of these enzymes can lead to significant drug-drug and food-drug interactions (the "cheese effect").[6] Fluorometric assays are a common method for screening MAO inhibitors.[14]

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Assay Preparation:

-

Use recombinant human MAO-A or MAO-B enzymes.

-

In a 96-well plate, add the enzyme, a fluorogenic substrate (e.g., Amplex Red), and horseradish peroxidase.

-

Add varying concentrations of 3-(2-propylphenoxy)azetidine or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[15]

-

-

Enzymatic Reaction and Detection:

-

Initiate the reaction by adding the MAO substrate (e.g., p-tyramine).

-

Incubate at 37°C. The MAO-catalyzed oxidation of the substrate produces H₂O₂, which is then used by HRP to oxidize the fluorogenic substrate, resulting in a fluorescent product.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition of MAO activity for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the concentration.

-

In Vivo Preclinical Models of Antidepressant Activity

If 3-(2-propylphenoxy)azetidine demonstrates potent and selective monoamine reuptake inhibition in vitro with a clean off-target profile, the next step is to evaluate its efficacy in animal models of depression. The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for antidepressant-like activity.[16][17][18]

Forced Swim Test (FST)

The FST is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture.[16] Antidepressant treatment reduces the duration of immobility.[18]

Protocol: Forced Swim Test in Mice or Rats

-

Apparatus: A transparent cylinder filled with water (23-25°C).

-

Procedure:

-

Administer 3-(2-propylphenoxy)azetidine or vehicle via an appropriate route (e.g., intraperitoneal, oral) at various doses. A positive control (e.g., imipramine) should also be included.

-

After a specified pretreatment time (e.g., 30-60 minutes), place the animal in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

-

Data Analysis:

-

Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

-

Tail Suspension Test (TST)

The TST is conceptually similar to the FST but avoids the issue of hypothermia.[16] Mice are suspended by their tails, and the duration of immobility is measured.[17]

Protocol: Tail Suspension Test in Mice

-

Apparatus: A chamber that allows for the suspension of a mouse by its tail.

-

Procedure:

-

Administer 3-(2-propylphenoxy)azetidine, vehicle, or a positive control.

-

After the pretreatment period, suspend the mouse by its tail using adhesive tape.

-

Record the duration of immobility over a 6-minute period.[17]

-

-

Data Analysis:

-

Analyze the data in the same manner as the FST.

-

It is critical to also assess general locomotor activity to ensure that the observed effects in the FST and TST are not due to motor stimulation or sedation.[19]

Visualizations

Monoamine Reuptake Inhibition Pathway

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Workflow for Characterization

Caption: Workflow for characterizing a novel MRI.

Conclusion and Future Directions

The protocols and framework presented in this document provide a comprehensive starting point for the preclinical evaluation of 3-(2-propylphenoxy)azetidine as a potential monoamine reuptake inhibitor. Successful demonstration of in vitro potency and selectivity, coupled with in vivo efficacy in established behavioral models, would warrant further investigation, including more complex behavioral paradigms, pharmacokinetic studies, and toxicology assessments. This systematic approach ensures that decisions regarding the advancement of novel candidates are based on robust and reproducible scientific evidence.

References

-

Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Available at: [Link]

-

Neurochemical and Energetic Alterations in Depression: A Narrative Review of Potential PET Biomarkers. MDPI. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

-

Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. PubMed Central. Available at: [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. Available at: [Link]

-

Animal Models of Depression: Molecular Perspectives. PubMed Central. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

-

Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. MDPI. Available at: [Link]

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. Available at: [Link]

-

Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

-

Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology. Available at: [Link]

-

High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]

-

Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

-

Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-